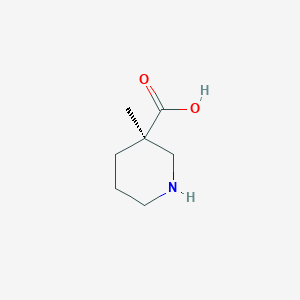
(R)-3-Methylpiperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Methylpiperidine-3-carboxylic acid is a chiral compound with a piperidine ring structure. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound’s unique stereochemistry and functional groups make it a valuable building block in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
®-3-Methylpiperidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the asymmetric hydrogenation of 3-methylpyridine-3-carboxylic acid using a chiral catalyst. This method provides high enantioselectivity and yields the desired ®-enantiomer. Another method involves the resolution of racemic 3-methylpiperidine-3-carboxylic acid using chiral resolving agents .
Industrial Production Methods
Industrial production of ®-3-Methylpiperidine-3-carboxylic acid typically involves large-scale asymmetric hydrogenation processes. These processes use advanced catalytic systems to achieve high yields and enantioselectivity. The use of continuous flow reactors and optimized reaction conditions further enhances the efficiency of industrial production .
Análisis De Reacciones Químicas
Types of Reactions
®-3-Methylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-3-Methylpiperidine-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-3-Methylpiperidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The molecular targets and pathways involved vary depending on the final product synthesized from this intermediate .
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-Methylpiperidine-3-carboxylic acid: The enantiomer of ®-3-Methylpiperidine-3-carboxylic acid with different stereochemistry.
Piperidine-3-carboxylic acid: A similar compound lacking the methyl group at the 3-position.
3-Methylpyridine-3-carboxylic acid: A precursor in the synthesis of ®-3-Methylpiperidine-3-carboxylic acid.
Uniqueness
®-3-Methylpiperidine-3-carboxylic acid is unique due to its chiral nature and the presence of both a piperidine ring and a carboxylic acid group. This combination of features makes it a versatile intermediate in the synthesis of various complex molecules .
Propiedades
Fórmula molecular |
C7H13NO2 |
|---|---|
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
(3R)-3-methylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-7(6(9)10)3-2-4-8-5-7/h8H,2-5H2,1H3,(H,9,10)/t7-/m1/s1 |
Clave InChI |
DEMOKNSWMVAJPZ-SSDOTTSWSA-N |
SMILES isomérico |
C[C@]1(CCCNC1)C(=O)O |
SMILES canónico |
CC1(CCCNC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



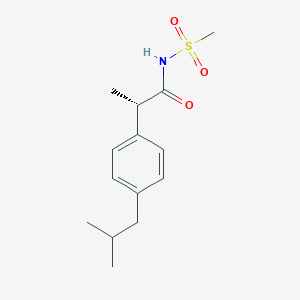
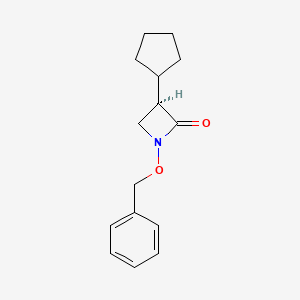
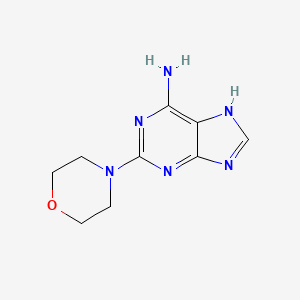
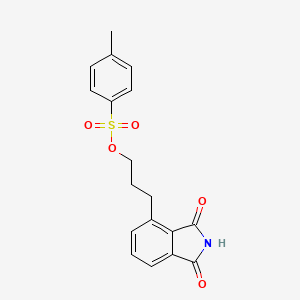
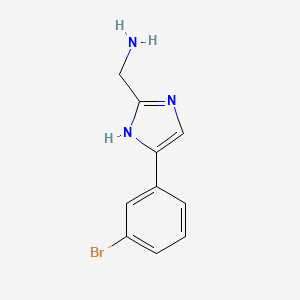
![tert-Butyl 1-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B11764376.png)
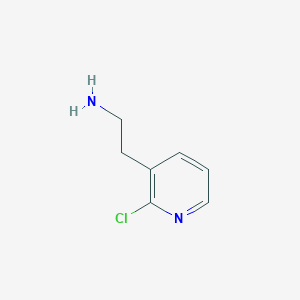
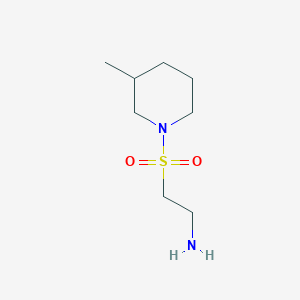
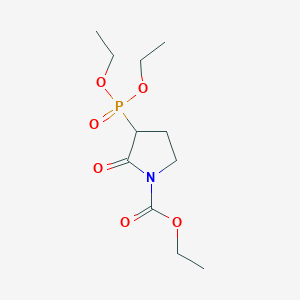
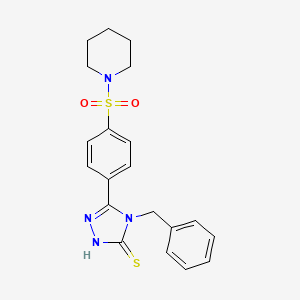
![4,7-Dichloro-8-fluoropyrido[4,3-D]pyrimidine](/img/structure/B11764409.png)
![6-methyl-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B11764414.png)

